molecular formula C23H29NO5S B6094763 2,2,6,6-TETRAMETHYL-4-{[(4-METHYLPHENYL)SULFONYL]OXY}PIPERIDINO BENZOATE

2,2,6,6-TETRAMETHYL-4-{[(4-METHYLPHENYL)SULFONYL]OXY}PIPERIDINO BENZOATE

Cat. No.: B6094763
M. Wt: 431.5 g/mol
InChI Key: RPESLFOARRKSAI-UHFFFAOYSA-N
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Description

2,2,6,6-TETRAMETHYL-4-{[(4-METHYLPHENYL)SULFONYL]OXY}PIPERIDINO BENZOATE is a complex organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structural properties and reactivity, making it a valuable subject of study in scientific research.

Properties

IUPAC Name

[2,2,6,6-tetramethyl-4-(4-methylphenyl)sulfonyloxypiperidin-1-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO5S/c1-17-11-13-20(14-12-17)30(26,27)29-19-15-22(2,3)24(23(4,5)16-19)28-21(25)18-9-7-6-8-10-18/h6-14,19H,15-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPESLFOARRKSAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CC(N(C(C2)(C)C)OC(=O)C3=CC=CC=C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-TETRAMETHYL-4-{[(4-METHYLPHENYL)SULFONYL]OXY}PIPERIDINO BENZOATE typically involves multiple steps, starting with the preparation of the piperidinol derivative. The process includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-TETRAMETHYL-4-{[(4-METHYLPHENYL)SULFONYL]OXY}PIPERIDINO BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperidino benzoates.

Mechanism of Action

The mechanism of action of 2,2,6,6-TETRAMETHYL-4-{[(4-METHYLPHENYL)SULFONYL]OXY}PIPERIDINO BENZOATE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,6,6-TETRAMETHYL-4-{[(4-METHYLPHENYL)SULFONYL]OXY}PIPERIDINO BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonate ester group, in particular, allows for versatile chemical modifications and applications in various fields .

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